N1,N5-dibenzyl-biguanide sulfate
Description
N1,N5-Dibenzyl-biguanide sulfate is a synthetic biguanide derivative characterized by benzyl groups attached to the terminal nitrogen atoms of the biguanide backbone, with a sulfate counterion. Biguanides are known for their diverse pharmacological properties, including antidiabetic, antimicrobial, and anticancer activities. The benzyl substituents in this compound likely enhance lipophilicity, influencing its pharmacokinetic profile and target interactions. Sulfate salts are commonly employed to improve solubility and stability in formulations .
Properties
IUPAC Name |
2-benzyl-1-(N'-benzylcarbamimidoyl)guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5.H2O4S/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14;1-5(2,3)4/h1-10H,11-12H2,(H5,17,18,19,20,21);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHFNBPFCIMNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NCC2=CC=CC=C2)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Biguanide Formation
The foundational step in synthesizing N1,N5-dibenzyl-biguanide sulfate involves constructing the biguanide backbone. This is typically achieved through condensation reactions between cyanoguanidine and benzylamine derivatives under acidic conditions.
Reaction equation :
Key parameters :
-
Solvent : Ethanol/water mixtures (3:1 v/v)
-
Temperature : 60–80°C
-
Reaction time : 8–12 hours
The intermediate free base is subsequently treated with concentrated sulfuric acid to form the sulfate salt, achieving yields of 75–85% after crystallization.
Alternative Benzylation Strategies
Recent advances employ palladium-catalyzed cross-coupling to introduce benzyl groups. A Suzuki-Miyaura reaction using m-bromobenzyl alcohol and phenylboronic acid has been adapted for this purpose:
Example protocol :
-
Substrates :
-
m-Bromobenzyl alcohol (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
-
Catalyst : Pd(PPh) (2 mol%)
-
Base : NaOH (2.5 eq)
-
Solvent : Toluene/ethanol/water (4:1:1 v/v)
This method achieves 57% yield for the benzylated intermediate, which is then coupled to the biguanide core.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Large-scale manufacturing utilizes continuous flow reactors to enhance efficiency:
| Parameter | Value |
|---|---|
| Reactor type | Microtubular (ID = 2 mm) |
| Residence time | 15–20 minutes |
| Temperature | 70°C |
| Throughput | 5 kg/hour |
| Purity | >98% (HPLC) |
This method reduces byproduct formation by 40% compared to batch processes.
Purification and Crystallization
Final product quality depends on optimized crystallization:
Crystallization conditions :
-
Solvent : Ethyl acetate/methanol (5:1 v/v)
-
Cooling rate : 0.5°C/minute
-
Seed crystal size : 10–20 µm
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid-catalyzed condensation | 85 | 97 | High |
| Suzuki coupling | 57 | 95 | Moderate |
| Continuous flow | 90 | 99 | Very high |
Acid-catalyzed condensation remains the most efficient for large-scale production, while Suzuki coupling offers regioselectivity advantages for specialized derivatives.
Mechanistic Insights
Acid-Catalyzed Pathway
Sulfuric acid serves dual roles:
-
Protonates cyanoguanidine, enhancing electrophilicity
-
Activates benzylamine for nucleophilic attack
The reaction proceeds through a stepwise mechanism:
Palladium-Mediated Coupling
The Suzuki reaction mechanism involves three stages:
-
Oxidative addition of Pd(0) to the aryl halide
-
Transmetallation with phenylboronic acid
-
Reductive elimination to form the C–C bond
This method enables precise control over benzyl group positioning but requires rigorous oxygen-free conditions .
Chemical Reactions Analysis
Types of Reactions
N1,N5-dibenzyl-biguanide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: N-oxides of N1,N5-dibenzyl-biguanide.
Reduction Products: Secondary amines.
Substitution Products: Alkylated or acylated derivatives of N1,N5-dibenzyl-biguanide.
Scientific Research Applications
Antidiabetic Agents
Biguanides have been primarily utilized in managing diabetes mellitus. N1,N5-dibenzyl-biguanide sulfate may function similarly to metformin, enhancing insulin sensitivity and reducing hepatic glucose production. Its potential use as an antidiabetic agent is supported by its structural similarities to established biguanides .
Anticancer Activity
Recent studies have highlighted the anticancer properties of biguanides, including their ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that biguanides can modulate metabolic pathways in cancer cells, making them a promising area for drug development . this compound's unique structure may enhance its efficacy compared to other biguanides.
Antimicrobial Properties
Biguanides like chlorhexidine have established antimicrobial effects, leading to their use in disinfectants and antiseptics. This compound may possess similar properties due to its chemical structure, suggesting potential applications in infection control and treatment .
Case Study 1: Antidiabetic Effects
A clinical study explored the effects of this compound on insulin sensitivity in diabetic rats. Results indicated a significant reduction in blood glucose levels compared to control groups, suggesting its potential as a therapeutic agent for diabetes management.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of N1,N5-dibenzyl-biguanide sulfate involves its interaction with cellular components, particularly enzymes and receptors. The compound is known to inhibit mitochondrial complex I, leading to a decrease in ATP production and induction of cellular stress responses. This mechanism is similar to other biguanides, such as metformin, which is widely used in diabetes treatment.
Comparison with Similar Compounds
Core Structural Differences
The defining feature of N1,N5-dibenzyl-biguanide sulfate is its benzyl-substituted nitrogen atoms. Comparisons with other biguanide derivatives reveal key structural distinctions:
- N1-Cyclic Amine-N5-Substituted Phenyl Biguanide (): This derivative replaces one benzyl group with a cyclic amine and the other with a substituted phenyl ring.
- Metformin : The benchmark antidiabetic biguanide lacks aromatic substituents, relying on methyl groups (N1,N1-dimethyl structure), which reduces lipophilicity compared to benzyl-containing analogs .
Table 1: Structural and Pharmacological Comparison
| Compound | Substituents (N1/N5) | Key Pharmacological Activities | Solubility Profile |
|---|---|---|---|
| N1,N5-Dibenzyl-biguanide | Benzyl/Benzyl | Anticancer, AMPK activation | Moderate (sulfate salt) |
| N1-Cyclic Amine-N5-Ph | Cyclic amine/Phenyl | AMPK activation, metabolic regulation | High (free base/salt) |
| Metformin | Methyl/Methyl | Antidiabetic, AMPK activation | High (hydrochloride salt) |
Mechanistic and Functional Insights
- AMPK Activation : Both N1,N5-dibenzyl-biguanide and N1-cyclic amine-N5-phenyl biguanide activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. However, benzyl substituents in the former may enhance membrane permeability, enabling superior tissue penetration compared to metformin .
- Anticancer Activity: this compound demonstrates potent inhibition of cancer cell proliferation, attributed to mitochondrial complex I disruption and reactive oxygen species (ROS) induction. In contrast, metformin’s anticancer effects are dose-dependent and less pronounced .
Comparison with Non-Biguanide N1-Containing Compounds
Research Findings and Clinical Implications
- However, its benzyl groups may increase hepatotoxicity risks, necessitating dose optimization .
Q & A
Q. How can researchers standardize protocols for measuring the antioxidant activity of this compound across laboratories?
- Methodological Answer : Adopt validated assays (e.g., DPPH radical scavenging, FRAP) with reference standards (e.g., ascorbic acid). Inter-laboratory round-robin testing identifies protocol deviations. Data normalization to internal controls (e.g., absorbance/mg compound) improves cross-study comparability .
Data Presentation and Publication
Q. What guidelines should researchers follow when publishing spectral data for this compound?
Q. How should conflicting biological activity data be presented in a manuscript to ensure transparency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
